N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide
CAS No.: 2034552-29-7
Cat. No.: VC5371401
Molecular Formula: C15H15ClN4O3
Molecular Weight: 334.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034552-29-7 |
|---|---|
| Molecular Formula | C15H15ClN4O3 |
| Molecular Weight | 334.76 |
| IUPAC Name | N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H15ClN4O3/c16-11-1-2-13-10(7-11)8-20(14(21)9-23-13)6-5-17-15(22)12-3-4-18-19-12/h1-4,7H,5-6,8-9H2,(H,17,22)(H,18,19) |
| Standard InChI Key | UTFSKJIXHQJUNF-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NN3 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The compound’s backbone consists of a benzo[f] oxazepine ring system, a seven-membered heterocycle containing one oxygen and one nitrogen atom. The oxazepine ring is fused to a benzene ring, with a chlorine substituent at the 7-position and a ketone group at the 3-position . The ethyl linker connects this core to a pyrazole-3-carboxamide moiety, which introduces additional hydrogen-bonding capabilities and conformational flexibility.
Key Functional Groups
-
Chloro Substituent: The electron-withdrawing chlorine atom at C7 influences electronic distribution, potentially enhancing binding affinity to hydrophobic pockets in target proteins .
-
Oxazepinone Ring: The lactam (cyclic amide) structure contributes to metabolic stability and facilitates interactions with enzymatic active sites .
-
Pyrazole Carboxamide: The pyrazole’s aromaticity and the carboxamide’s hydrogen-bonding capacity are critical for target engagement, as seen in analogous RIP1 inhibitors .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅ClN₄O₃ | |
| Molecular Weight | 334.76 g/mol | |
| logD (pH 7.4) | ~3.8 (estimated) | |
| Solubility | Low (aqueous) |
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide involves multi-step reactions, typically starting from substituted 2-hydroxybenzaldehydes. A representative approach, adapted from recent methodologies , includes:
-
Oxazepinone Core Formation:
-
Side Chain Installation:
Analytical Characterization
Pharmacological Applications
RIP1 Kinase Inhibition
The compound’s structural analogs (e.g., benzoxazepinone derivatives) demonstrate potent inhibition of Receptor-Interacting Protein 1 (RIP1), a kinase central to necroptosis and inflammatory signaling . Key findings include:
-
IC₅₀ Values: Analogous compounds exhibit RIP1 inhibition in the low nanomolar range (e.g., 0.91 nM for TZ7774) .
-
Mechanism: The pyrazole carboxamide occupies a hydrophobic back pocket in RIP1, while the oxazepinone core stabilizes the inactive kinase conformation .
Comparative Potency
Research Findings and Clinical Relevance
In Vitro Studies
-
Cell Viability Assays: The compound rescues TNFα-induced necroptosis in U937 cells (EC₅₀ ≈ 200 nM) .
-
Selectivity Profiling: >100-fold selectivity over RIP3 and other kinases, minimizing off-target effects .
In Vivo Pharmacokinetics
While direct data for this compound are scarce, structurally similar molecules exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume